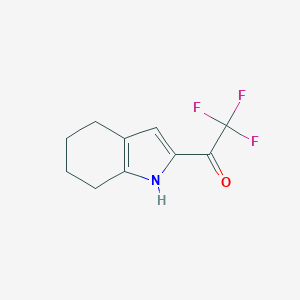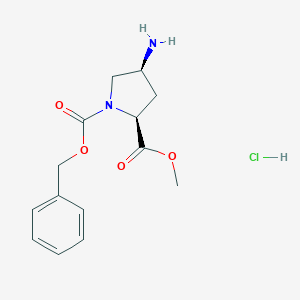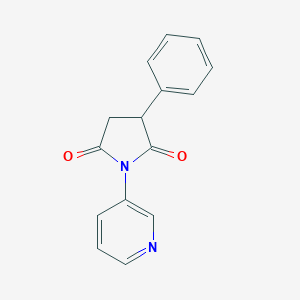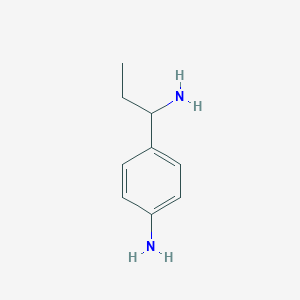
4-(1-Aminopropyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Aminopropyl)aniline, also known as para-aminopropylaniline (PAPA), is an organic compound that belongs to the class of aromatic amines. It is a colorless to pale yellow liquid that is used in various industrial applications, including the production of dyes, pigments, and pharmaceuticals. In recent years, PAPA has gained attention in scientific research due to its potential applications in the field of medicine.
作用机制
The mechanism of action of PAPA is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. PAPA also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.
生化和生理效应
PAPA has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). PAPA has also been shown to reduce oxidative stress and lipid peroxidation. In addition, PAPA has been found to have a protective effect on the liver and kidneys.
实验室实验的优点和局限性
One of the main advantages of using PAPA in lab experiments is its low toxicity. PAPA has been shown to have a high safety profile, making it suitable for use in animal studies. However, one limitation of using PAPA is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on PAPA. One area of interest is the development of PAPA-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research could be the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of PAPA. Additionally, further studies could explore the potential use of PAPA in other applications, such as the development of new dyes and pigments.
合成方法
PAPA can be synthesized using various methods, including the reduction of 4-nitrophenylpropylamine, the reaction of 4-bromoaniline with propylamine, and the reaction of 4-nitroaniline with propylamine followed by reduction. The most commonly used method involves the reduction of 4-nitrophenylpropylamine using a reducing agent such as iron powder or sodium dithionite.
科学研究应用
PAPA has been extensively studied for its potential applications in medicine. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. PAPA has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
133332-54-4 |
|---|---|
产品名称 |
4-(1-Aminopropyl)aniline |
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC 名称 |
4-(1-aminopropyl)aniline |
InChI |
InChI=1S/C9H14N2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,10-11H2,1H3 |
InChI 键 |
IYWMAXHBPYOXNJ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)N)N |
规范 SMILES |
CCC(C1=CC=C(C=C1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



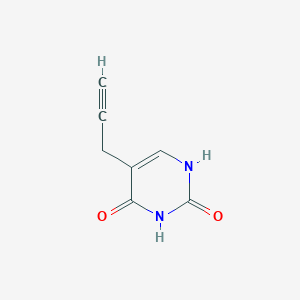
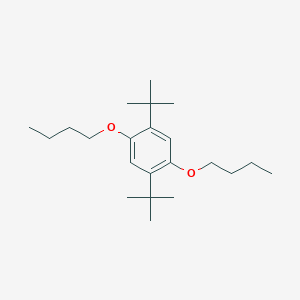
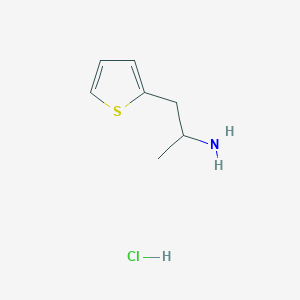
![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)
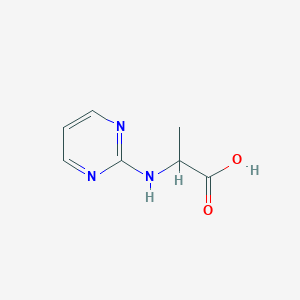
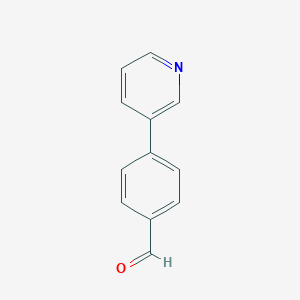
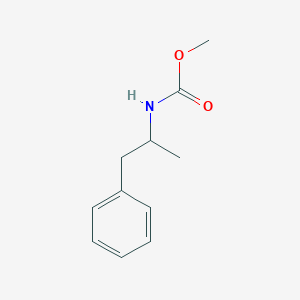
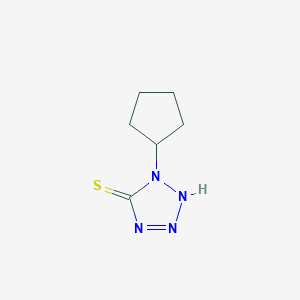
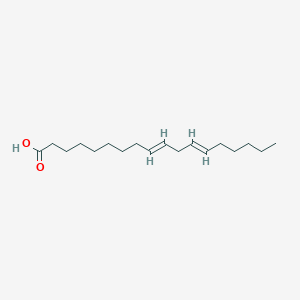
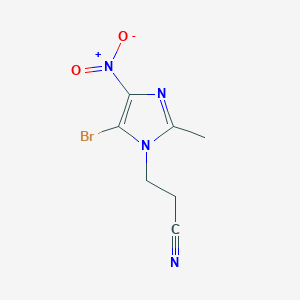
![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)
